molecular formula C21H13N3O3S B2932827 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1209839-29-1

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2932827
CAS RN: 1209839-29-1
M. Wt: 387.41
InChI Key: XALZRWXQILGXAM-UHFFFAOYSA-N
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Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .


Synthesis Analysis

The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent also provides methods of synthesizing compounds of the same formula and pharmaceutical compositions containing these compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C14H9NO3S . The InChI code for this compound is 1S/C14H9NO3S/c16-13-9-3-1-2-4-11(9)19-12-6-5-8(14(17)18)7-10(12)15-13/h1-7H, (H,15,16)(H,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 271.3 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Novel Compounds

  • Antibacterial Agents : A study on the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are analogs of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide, demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds showed antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

  • Diverse Synthetic Protocols : A sequential synthetic strategy towards unexplored dibenzo[b,f][1,4]thiazepine carboxamides through copper-catalyzed C–S cyclization followed by Ugi type 3CC cascade was developed, demonstrating a novel method for the synthesis of these compounds (Saha et al., 2015).

  • N-Heterocycles Synthesis : An efficient method for assembling novel benzo-fused N-heterocycles mediated by biomass-derived N-arylated 2-aminophenols was established, yielding N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and other heterocycles in good to excellent yields. This process included N-arylation reaction and chemo- and regio-selective intramolecular lactonization or acylation (Zhang et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the CNS and are implicated in many neurological disorders .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from binding to the receptors and initiating a cellular response. This inhibition can alter the normal functioning of the CNS .

Safety and Hazards

The safety information available indicates that the compound may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinsing cautiously with water for several minutes .

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S/c25-19-13-11-12(9-10-16(13)27-17-7-3-1-5-14(17)23-19)22-20(26)21-24-15-6-2-4-8-18(15)28-21/h1-11H,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZRWXQILGXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide

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